4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine
Description
4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoxadiazole ring, which contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O3/c14-13(15,16)7-2-1-3-8(6-7)17-9-4-5-10(20(21)22)12-11(9)18-23-19-12/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTBIKCWMFOMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine typically involves multiple steps. One common method starts with the reaction of aniline with trifluoromethanesulfonic acid and copper(I) bromide to form trifluoromethylaniline. This intermediate is then nitrated using nitric acid to yield 4-nitro-3-(trifluoromethyl)aniline. The final step involves the cyclization of this intermediate with appropriate reagents to form the benzoxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by modulating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(trifluoromethyl)aniline
- 4-nitro-3-(trifluoromethyl)phenol
- 2-nitro-4-(trifluoromethyl)phenol
Uniqueness
4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-7-amine is unique due to the presence of both a nitro group and a benzoxadiazole ring, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
